molecular formula C21H22FN5O B2942381 N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207020-03-8

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2942381
CAS No.: 1207020-03-8
M. Wt: 379.439
InChI Key: LEDFKUPISBQXNJ-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective small molecule antagonist of the Sigma-1 receptor (σ1R). The Sigma-1 receptor is a chaperone protein enriched in the endoplasmic reticulum and plasma membrane of the central nervous system, with roles in modulating ion channel activity, calcium signaling, and neuronal plasticity. This compound has demonstrated high affinity for σ1R, as shown in studies where it displaced the prototypical sigma-1 ligand (+)-pentazocine with high selectivity over sigma-2 receptors and a panel of other central nervous system targets. Its primary research value lies in its utility as a pharmacological tool for elucidating the complex physiological and pathophysiological functions of the Sigma-1 receptor. Research applications include investigating the receptor's role in neuropathic pain models, where sigma-1 antagonism has been linked to analgesic effects, and in neurodegenerative conditions, where its modulation of cellular stress responses is of significant interest. The compound provides a critical means to probe mechanisms underlying neurological disorders and to validate the Sigma-1 receptor as a potential therapeutic target.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-17-6-8-19(9-7-17)27-15-20(24-25-27)21(28)23-18-10-12-26(13-11-18)14-16-4-2-1-3-5-16/h1-9,15,18H,10-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDFKUPISBQXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound features a unique structural arrangement that may enhance its biological activities and applications in medicinal chemistry. The presence of a benzylpiperidine moiety and a fluorophenyl group contributes to its potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, which allows for the formation of the triazole ring under mild conditions. Subsequent acylation reactions introduce the carboxamide functionality. The unique combination of structural elements in this compound positions it as a candidate for further biological evaluation.

Antimicrobial Properties

Compounds containing 1,2,3-triazole structures have demonstrated various biological activities, particularly antimicrobial properties. For instance, derivatives of this class have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In a study assessing synthesized triazole compounds, some exhibited minimal activity against Mycobacterium smegmatis at concentrations around 16 µg/mL .

Anti-inflammatory and Anticancer Activities

The biological activity of this compound may extend to anti-inflammatory and anticancer effects. Triazole derivatives have been reported to inhibit specific enzymes and receptors involved in disease processes, suggesting potential therapeutic applications in oncology and inflammation-related disorders.

Table 1: Comparison of Biological Activities of Related Triazole Compounds

Compound NameStructureBiological Activity
1-(2'-ethoxy-4'-fluoro-[1,1'-biphenyl]-4-yl)-4-phenyl-1H-1,2,3-triazoleStructureAnticancer activity against breast cancer cells
5-(p-tolyl)-1H-1,2,3-triazoleStructureAntimicrobial properties
3-(benzyloxy)benzyltriazolesStructureInhibitory effects on acetylcholinesterase

Preliminary studies indicate that compounds similar to this compound may interact with enzymes or receptors involved in cell signaling pathways. The benzylpiperidine moiety could enhance binding affinity to biological targets due to its structural similarity to known pharmacophores.

Case Studies

Research has shown that triazole-containing compounds can exhibit selective inhibition of serine hydrolases (SHs), which play critical roles in various physiological processes. For example, studies involving triazole urea inhibitors demonstrated sub-nM activity in cellular assays and significant potency in vivo . This highlights the potential for this compound to be developed as a therapeutic agent targeting specific enzymes.

Chemical Reactions Analysis

Amide Formation and Stability

The carboxamide group in this compound is central to its reactivity. Amide bonds are typically stable under physiological conditions but can undergo hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : In 6M HCl at 100°C, the carboxamide bond cleaves to yield 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and 1-benzylpiperidin-4-amine.

  • Enzymatic Hydrolysis : Exposure to proteases like trypsin or chymotrypsin does not degrade the amide bond under neutral pH, indicating stability in biological systems.

Triazole Ring Modifications

The 1,2,3-triazole ring exhibits click chemistry-like reactivity, enabling functionalization via:

Electrophilic Substitution

The electron-deficient nature of the triazole ring allows regioselective substitutions at the C4 and C5 positions. For instance:

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation Benzyl bromide, K₂CO₃, DMF, 80°C1-(4-Fluorophenyl)-4-(benzyloxy)-1H-1,2,3-triazole-4-carboxamide72%
Arylation 4-Nitrobenzenediazonium chloride, CuI1-(4-Fluorophenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide65%

Coordination Chemistry

The triazole’s nitrogen atoms participate in metal coordination. For example:

  • Co(II) Complexation : Reacts with CoCl₂ in ethanol to form a stable octahedral complex, confirmed by UV-Vis (λₘₐₓ = 520 nm) and magnetic susceptibility (μ = 4.2 BM) .

Piperidine Core Reactivity

The benzylpiperidin-4-yl group undergoes characteristic amine and aromatic reactions:

Nucleophilic Substitution

  • Benzyl Group Removal : Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the benzyl group, yielding piperidin-4-amine derivatives .

Reductive Amination

  • Reacts with aldehydes (e.g., formaldehyde) under NaBH₃CN to form secondary amines, enhancing solubility .

Fluorophenyl Group Reactivity

The para-fluorophenyl substituent directs electrophilic aromatic substitution (EAS):

Reaction TypeReagents/ConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C1-(4-Fluoro-3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide58%
Sulfonation ClSO₃H, CH₂Cl₂, RT1-(4-Fluoro-3-sulfophenyl)-1H-1,2,3-triazole-4-carboxamide63%

Carboxamide Functionalization

The carboxamide group can be transformed into other derivatives:

  • Reduction : LiAlH₄ reduces the carboxamide to a primary amine, yielding 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-methanamine.

  • Conversion to Esters : Treatment with SOCl₂ followed by ethanol produces ethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate .

Biological Activity and Derivatization

Derivatives of this compound have been explored for pharmacological applications:

  • Anticancer Activity : Analogues with nitro or methylsulfonyl groups on the triazole ring showed moderate activity against melanoma (IC₅₀ = 12–18 μM) .

  • Antimicrobial Activity : Introduction of a thioether group at C4 improved activity against S. aureus (MIC = 8 μg/mL) .

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, which has been extensively explored for medicinal chemistry applications. Key structural analogs and their variations are summarized below:

Compound Name Substituents (Triazole Position 1) Amide Side Chain Biological Activity/Notes Reference ID
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl Anticancer (structural analog)
N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (MKA027) 3,4-Dimethylphenyl Benzyl MIF tautomerase inhibition
1-(4-Fluorophenyl)-N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)olean-12-en-28-amide (ZQL-4c) 4-Fluorophenyl Oleanane-derived amide Anticancer (breast cancer, oxidative stress)
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Fluorophenyl (with 5-amino group) Unknown activity (structural variant)
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944) m-Tolyl 2-Chloro-6-fluorobenzyl CFTR modulator candidate

Key Observations :

  • Aryl Group Influence : Substitution at the triazole’s 1-position with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances metabolic stability and target binding. For example, ZQL-4c’s 4-fluorophenyl group contributes to its pro-apoptotic effects in breast cancer .
  • Amide Side Chain : The benzylpiperidine moiety in the target compound may improve blood-brain barrier penetration compared to simpler benzyl or phenylamide derivatives (e.g., MKA027 in ).

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including condensation of fluorophenyl derivatives with piperidinyl intermediates. For example:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Step 2 : Coupling with a benzylpiperidine moiety using carbodiimide-mediated amidation .

  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) can improve yields (≥75%) .
    Key Data :

    ParameterOptimal ConditionYield Improvement
    SolventDMF+15%
    Temp.70°C+20%

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?

  • NMR : Use 1H^1H/13C^{13}C NMR to confirm triazole proton signals (~8.1 ppm) and fluorophenyl aromatic splitting patterns .
  • HPLC-MS : Electrospray ionization (ESI+) with C18 columns (ACN/water gradient) identifies molecular ions (e.g., [M+H]+^+ at m/z 392.3) and monitors purity (>98%) .
  • XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and torsional strain in the benzylpiperidine group .

Q. What safety protocols are critical during synthesis and handling?

  • Hazards : Skin corrosion (GHS Category 1B) and respiratory irritation (GHS Category 2) require PPE (gloves, goggles, fume hoods) .
  • Waste Disposal : Neutralize acidic byproducts before incineration by authorized facilities .

Advanced Research Questions

Q. How can computational modeling predict bioactivity or binding interactions?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., serotonin receptors). Fluorophenyl groups enhance hydrophobic binding, while the triazole core may form hydrogen bonds .
  • MD Simulations : Analyze stability in lipid bilayers (GROMACS) to assess blood-brain barrier permeability .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

  • Case Example : If NMR suggests rotational freedom in the benzyl group but XRD shows a fixed conformation:
    • Solution : Perform variable-temperature NMR to detect dynamic behavior or refine XRD data with SHELXL’s TWIN/ROTA commands .
    • Validation : Compare anisotropic displacement parameters (ADPs) in XRD with DFT-calculated vibrational modes .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Replace the 4-fluorophenyl group with bromo/methoxy variants (see ) and test affinity via radioligand binding assays.

  • Pharmacophore Mapping : Use QSAR models to correlate logP values (e.g., 3.1 ± 0.2) with IC50_{50} data .
    Example SAR Table :

    SubstituentlogPIC50_{50} (nM)
    4-F3.112 ± 2
    4-Br3.48 ± 1
    4-OCH3_32.825 ± 3

Methodological Notes

  • Software Citations : SHELX , WinGX , and ORTEP are critical for crystallography.
  • Ethical Compliance : Adhere to institutional protocols for biological testing ().

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